7-Amino-4-bromo-1H-indazole
Overview
Description
7-Amino-4-bromo-1H-indazole is a compound with the CAS Number: 1190319-80-2 . It has a molecular weight of 212.05 . It is a white solid and should be stored at 0-8°C .
Synthesis Analysis
The synthesis of 1H-indazole, which is a similar compound to this compound, has been studied . The synthesis involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of this compound consists of a heterocyclic structure made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole have been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction was predicted .
Physical And Chemical Properties Analysis
This compound has a boiling point of 405.1±25.0 °C and a density of 1.867±0.06 g/cm3 . Its pKa value is 13.68±0.40 .
Scientific Research Applications
Corrosion Inhibition
The study of heterocyclic diazoles, including indazoles, has demonstrated their effectiveness as corrosion inhibitors for iron in acidic conditions. Their ability to decrease corrosion current and increase charge-transfer resistance highlights their potential in protecting metallic surfaces. Computational methodologies helped elucidate the structural and electronic parameters of these diazoles, aiding in understanding their inhibitory mechanisms. XPS measurements and vertical scanning interferometry have further detailed the speciation and morphological changes on treated surfaces, showcasing the application of indazoles in materials science and engineering (Babić-Samardžija et al., 2005).
Inhibition of Nitric Oxide Synthase
Research on indazole derivatives, including those related to 7-Amino-4-bromo-1H-indazole, has explored their role in inhibiting nitric oxide synthase (NOS) enzyme activity. These compounds have shown potential in regulating NOS activity in various biological contexts, including neuronal systems, thereby contributing to the understanding of nitric oxide's biological roles and the development of therapeutics targeting NOS-related pathways (Bland-Ward & Moore, 1995).
Surface Chemistry and Functionalization
Indazoles' chemistry has been utilized in developing robust C-S coupling reactions, demonstrating their versatility in chemical synthesis. This application is particularly valuable in medicinal chemistry, where indazoles serve as a foundational scaffold for generating diverse bioactive molecules. The ability to perform functional group-tolerant couplings underlines the role of indazoles in creating novel compounds with potential therapeutic applications (Ganley & Yeung, 2017).
Antimicrobial and Anthelmintic Activities
The antimicrobial and anthelmintic potentials of indazole derivatives have been explored, with some compounds showing promising activities against a variety of pathogens. This research avenue highlights the potential of indazole-based compounds in developing new antimicrobial and anthelmintic agents, contributing to the fight against drug-resistant infections and parasitic diseases (Gupta & Mishra, 2017).
Mechanism of Action
Target of Action
Indazole derivatives, which include 7-amino-4-bromo-1h-indazole, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It is known that indazole derivatives can act as selective inhibitors of certain kinases, such as phosphoinositide 3-kinase δ . This suggests that this compound may interact with its targets, leading to changes in their activity and potentially resulting in therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, cancer progression, and bacterial growth, among others.
Result of Action
Given the wide range of biological activities exhibited by indazole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
4-bromo-1H-indazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHGKGRFBMFAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311808 | |
Record name | 4-Bromo-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190319-80-2 | |
Record name | 4-Bromo-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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